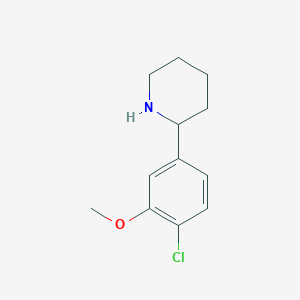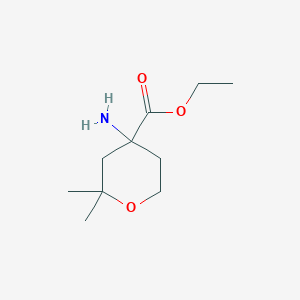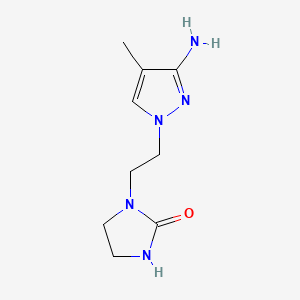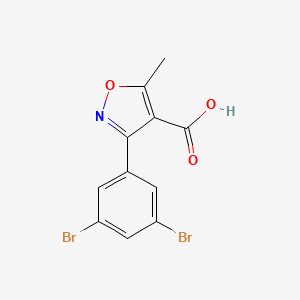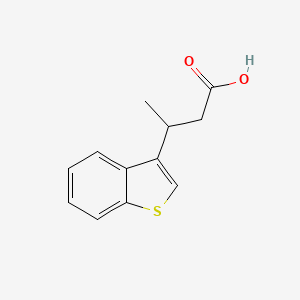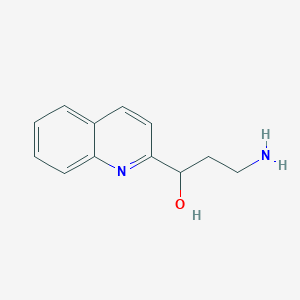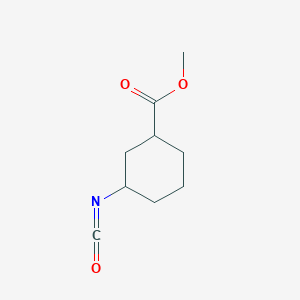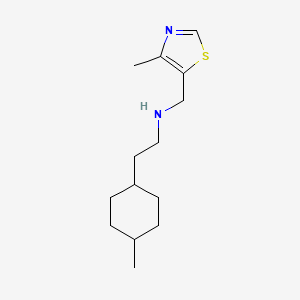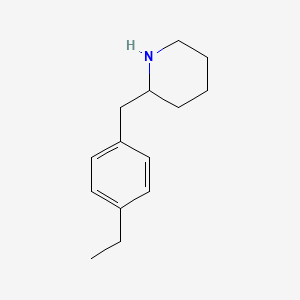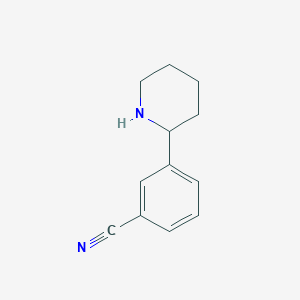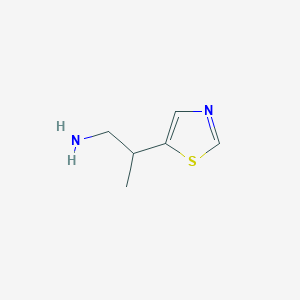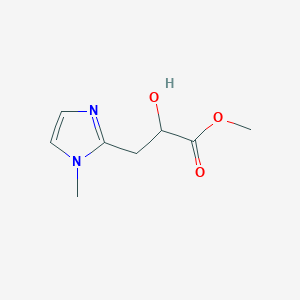![molecular formula C6H6N4O2 B13530787 4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13530787.png)
4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through various methods. One common approach involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . Another method includes the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst, resulting in high yields under mild conditions . Additionally, microwave-mediated, catalyst-free synthesis from enaminonitriles has been reported, offering an eco-friendly and efficient route .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions and the use of reusable catalysts to enhance yield and reduce costs. The use of magnetite-supported catalysts allows for easy recovery and reuse, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The selective reduction of triazolopyrimidines to dihydro derivatives is a notable reaction .
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction and various aldehydes for substitution reactions . Reaction conditions often involve mild temperatures and solvent-free environments to enhance efficiency and yield .
Major Products
The major products formed from these reactions include dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidinecarboxylates and other substituted triazolopyrimidines .
Scientific Research Applications
4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It exhibits significant biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.
Agriculture: The compound is used as a herbicide and fungicide due to its potent biological activity.
Material Sciences: It serves as a versatile linker to several metals, enhancing the properties of coordination compounds.
Mechanism of Action
The mechanism of action of 4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A), affecting DNA repair and gene expression . The compound’s ability to bind selectively to these targets underlies its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines such as 1,2,4-triazolo[1,5-a]pyridines and pyrazolo[3,4-d]pyrimidines .
Uniqueness
What sets 4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid apart is its unique combination of biological activities and its ability to undergo selective chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H6N4O2 |
|---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C6H6N4O2/c11-5(12)4-1-7-6-8-3-9-10(6)2-4/h1,3H,2H2,(H,11,12)(H,7,8,9) |
InChI Key |
JVNPAHVRCRMXCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CNC2=NC=NN21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



